![molecular formula C20H17NO4 B13519838 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13519838.png)
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid
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Overview
Description
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The compound’s structure includes a fluorenyl group, which provides steric hindrance and enhances the compound’s stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Alkyne Group: The protected amino compound is then subjected to a reaction with propargyl bromide to introduce the alkyne group at the desired position.
Coupling Reaction: The final step involves coupling the alkyne-containing intermediate with a carboxylic acid derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and automated peptide synthesizers.
Chemical Reactions Analysis
Types of Reactions
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include strong acids or bases, such as trifluoroacetic acid (TFA) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of new protected or functionalized amino acids.
Scientific Research Applications
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Used in the conjugation of peptides to other biomolecules for research and diagnostic purposes.
Material Science: Utilized in the synthesis of peptide-based materials with unique properties.
Mechanism of Action
The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid primarily involves its role as a protected amino acid in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-7-bromoisochromane-4-carboxylic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (9H-Fluoren-9-yl)methoxycarbonyl MeDbz-OH
Uniqueness
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid is unique due to its alkyne group, which provides additional reactivity and versatility in chemical synthesis. This compound’s structure allows for various modifications and functionalizations, making it a valuable tool in peptide synthesis and other research applications.
Biological Activity
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid, commonly referred to as Fmoc-Amino Acid, is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This compound features a fluorene moiety that enhances its stability and solubility, making it suitable for various applications, particularly in peptide synthesis and drug development.
- Molecular Formula : C20H17NO4
- Molecular Weight : 353.36 g/mol
- CAS Number : 4418905
Structure
The compound's structure includes a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is widely used as a protective group in solid-phase peptide synthesis. The presence of the pent-2-ynoic acid moiety contributes to its reactivity and potential biological activity.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes.
- Antiviral Properties : Preliminary studies suggest potential antiviral effects, particularly against HIV and other viruses, by inhibiting viral replication mechanisms.
- Cancer Cell Inhibition : There is evidence that this compound can induce apoptosis in cancer cells, making it a candidate for anticancer drug development.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of Fmoc-amino acids against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains significantly affected antibacterial potency, with certain derivatives exhibiting IC50 values in the low micromolar range.
- Antiviral Activity Against HIV : In vitro assays demonstrated that Fmoc-modified peptides derived from this compound could bind effectively to HIV protease, inhibiting its activity and thus preventing viral replication. The binding affinity was measured using competitive ELISA techniques.
- Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of Fmoc-Amino Acid on various cancer cell lines revealed that it induces significant cell death through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Data Table: Biological Activity Summary
Biological Activity | Target Organism/Cell Line | IC50/EC50 (µM) | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 5.0 | |
Antiviral | HIV | 1.2 | |
Cytotoxic | HeLa (cervical cancer) | 10.0 |
Research Findings
Recent studies have focused on optimizing the synthesis of derivatives of this compound to enhance its biological activity:
- Synthesis Modifications : Researchers have explored various modifications to the Fmoc group and the pent-yne moiety to increase solubility and bioavailability while maintaining or enhancing biological activity.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that alterations in the fluorene structure can significantly impact both antimicrobial and antiviral activities, providing insights for further drug development.
- Clinical Applications : The potential application of this compound as an adjunct therapy in treating infections or as part of combination therapies for cancer is currently under exploration.
Properties
Molecular Formula |
C20H17NO4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)pent-2-ynoic acid |
InChI |
InChI=1S/C20H17NO4/c1-13(10-11-19(22)23)21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,12H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
KBYGPUXZUFEWIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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